molecular formula C15H19N5O2 B6452513 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549011-98-3

3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6452513
CAS No.: 2549011-98-3
M. Wt: 301.34 g/mol
InChI Key: AGJCWQSOAIUFCB-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl-substituted piperidine ring, and an imidazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Cyclopropylamine Synthesis: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a Curtius rearrangement.

    Pyrimidinyl Piperidine Synthesis: The pyrimidinyl-substituted piperidine can be synthesized by reacting pyrimidine-4-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Imidazolidine-2,4-dione Formation: The final step involves the condensation of cyclopropylamine with the pyrimidinyl-substituted piperidine and a suitable isocyanate to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Imidazolidine derivatives.

    Substitution: Functionalized pyrimidinyl and piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-[1-(pyridin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    3-cyclopropyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2-thione: Similar structure but with a thione group instead of a dione group.

Uniqueness

    Structural Features: The presence of both the cyclopropyl group and the pyrimidinyl-substituted piperidine ring makes it unique compared to other imidazolidine-2,4-dione derivatives.

    Biological Activity: The specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

3-cyclopropyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14-9-19(15(22)20(14)12-1-2-12)11-4-7-18(8-5-11)13-3-6-16-10-17-13/h3,6,10-12H,1-2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJCWQSOAIUFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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